molecular formula C15H21N3OS B5741498 N-(2,4,4-trimethylpentan-2-yl)-1,2,3-benzothiadiazole-5-carboxamide

N-(2,4,4-trimethylpentan-2-yl)-1,2,3-benzothiadiazole-5-carboxamide

Cat. No.: B5741498
M. Wt: 291.4 g/mol
InChI Key: RHFOUDVLAGRSEK-UHFFFAOYSA-N
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Description

N-(2,4,4-trimethylpentan-2-yl)-1,2,3-benzothiadiazole-5-carboxamide is a synthetic organic compound with a complex structure that includes a benzothiadiazole ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,4-trimethylpentan-2-yl)-1,2,3-benzothiadiazole-5-carboxamide typically involves the reaction of 1,2,3-benzothiadiazole-5-carboxylic acid with 2,4,4-trimethylpentan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,4-trimethylpentan-2-yl)-1,2,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiadiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzothiadiazole derivatives.

Scientific Research Applications

N-(2,4,4-trimethylpentan-2-yl)-1,2,3-benzothiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4,4-trimethylpentan-2-yl)-1,2,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline
  • 2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline

Uniqueness

N-(2,4,4-trimethylpentan-2-yl)-1,2,3-benzothiadiazole-5-carboxamide is unique due to its benzothiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,4,4-trimethylpentan-2-yl)-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-14(2,3)9-15(4,5)16-13(19)10-6-7-12-11(8-10)17-18-20-12/h6-8H,9H2,1-5H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFOUDVLAGRSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=CC2=C(C=C1)SN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789027
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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